Receptor Binding Affinity Comparison
LTB4 Antagonist 1 exhibits an IC50 of 288 nM for LTB4 receptor antagonism [1]. This potency is moderate compared to other antagonists in the class, which is a key differentiator for researchers. For context, BIIL-260 has a reported IC50 of 0.82 nM for inhibiting LTB4-induced Ca2+ release in human neutrophils [2]. LY293111 shows an IC50 of 17.6 nM for inhibiting [3H]LTB4 binding to human neutrophils [3]. SC-51146 demonstrates an IC50 of 29 nM for inhibiting LTB4-induced PMN degranulation [4]. The approximately 350-fold difference in potency between LTB4 Antagonist 1 and BIIL-260 highlights that these compounds are not interchangeable and are suited for different research applications where varying levels of receptor blockade are required.
BIIL‑260 0.82 nM
LY293111 17.6 nM
SC‑51146 29 nM
| Evidence Dimension | Inhibition of LTB4 receptor activity |
|---|---|
| Target Compound Data | IC50 = 288 nM |
| Comparator Or Baseline | BIIL-260: IC50 = 0.82 nM (Ca2+ release); LY293111: IC50 = 17.6 nM (binding); SC-51146: IC50 = 29 nM (degranulation) |
| Quantified Difference | LTB4 Antagonist 1 is ~350-fold less potent than BIIL-260; ~16-fold less potent than LY293111; ~10-fold less potent than SC-51146. |
| Conditions | LTB4 Antagonist 1: LTB4 receptor binding assay [1]; BIIL-260: LTB4-induced Ca2+ release in human neutrophils [2]; LY293111: [3H]LTB4 binding to human neutrophils [3]; SC-51146: LTB4-induced PMN degranulation [4]. |
Why This Matters
The moderate potency of LTB4 Antagonist 1 makes it a valuable tool for studies requiring partial or graded LTB4 receptor blockade, avoiding the complete and potentially non-physiological inhibition seen with ultra-potent alternatives.
- [1] Latifa Bouissane, et al. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure. Eur J Med Chem. 2023 Apr 6;254:115332. View Source
- [2] Birke FW, et al. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist. J Pharmacol Exp Ther. 2001 Apr;297(1):458-66. View Source
- [3] Jackson WT, et al. Pharmacologic actions of the second-generation leukotriene B4 receptor antagonist LY293111: in vitro studies. J Pharmacol Exp Ther. 1999 Feb;288(2):739-46. View Source
- [4] Freeland DJ, et al. The in vitro pharmacology of SC-51146: a potent antagonist of leukotriene B4 receptors. J Pharmacol Exp Ther. 1995 Oct;275(1):392-8. View Source
